

An In-depth Technical Guide to 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-methylbenzonitrile

Cat. No.: B1282943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-methylbenzonitrile**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its applications in organic synthesis.

Core Compound Information

CAS Number: 42872-74-2[1]

Synonyms: 2-Bromo-4-cyanotoluene, Benzonitrile, 3-bromo-4-methyl-

Physicochemical Properties

The physical and chemical properties of **3-Bromo-4-methylbenzonitrile** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrN	[1]
Molecular Weight	196.04 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	41-45 °C	[3]
Boiling Point	259.0 ± 20.0 °C at 760 mmHg	[4]
Density	1.5 ± 0.1 g/cm ³	[4]
Solubility	Insoluble in water	
Flash Point	>110 °C (>230 °F) - closed cup	[3]
InChI Key	VXUMRYMTYKDWMO- UHFFFAOYSA-N	[1]
SMILES	CC1=C(C=C(C=C1)C#N)Br	[1]

Synthesis of 3-Bromo-4-methylbenzonitrile

3-Bromo-4-methylbenzonitrile is a crucial building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[\[5\]](#) Its synthesis can be achieved through various methods, with the electrophilic bromination of 4-methylbenzonitrile being a common and effective approach.

Representative Experimental Protocol: Electrophilic Aromatic Bromination

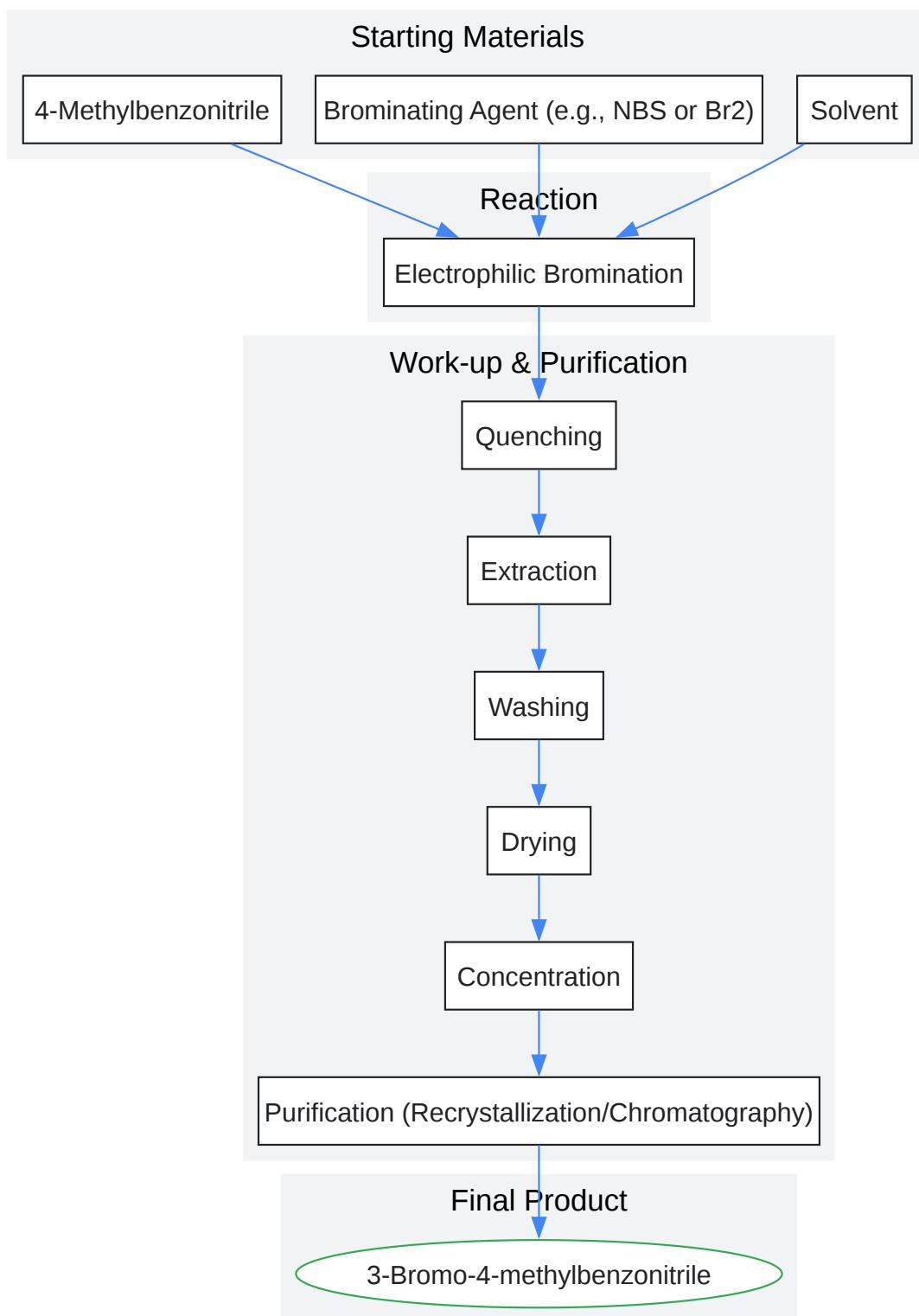
This protocol describes a plausible method for the synthesis of **3-Bromo-4-methylbenzonitrile** based on established electrophilic aromatic substitution reactions.

Materials:

- 4-Methylbenzonitrile (p-tolunitrile)
- N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

- A suitable solvent (e.g., acetonitrile, dichloromethane, or a protic acid like sulfuric acid)
- Iron(III) bromide (FeBr_3) or another Lewis acid catalyst (if using Br_2)
- Deionized water
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 4-methylbenzonitrile in the chosen solvent.
- Bromination:
 - Using NBS: Add N-Bromosuccinimide to the solution. The reaction may be initiated by the addition of a protic acid.
 - Using Br_2 : Cool the solution in an ice bath. Slowly add a solution of molecular bromine in the same solvent. The presence of a Lewis acid catalyst like FeBr_3 is typically required.
- Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding a saturated solution of sodium bicarbonate or sodium thiosulfate (if Br_2 was used) to neutralize any remaining acid or bromine.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

- Wash the combined organic layers sequentially with deionized water and brine.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
 - The crude **3-Bromo-4-methylbenzonitrile** can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **3-Bromo-4-methylbenzonitrile** via electrophilic bromination.

Synthesis of 3-Bromo-4-methylbenzonitrile

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Bromo-4-methylbenzonitrile**.

Applications in Synthesis

3-Bromo-4-methylbenzonitrile is a versatile intermediate due to the presence of three reactive sites: the bromine atom, the cyano group, and the methyl group. The bromine atom is particularly useful for introducing the substituted phenyl ring into larger molecules via cross-coupling reactions, such as the Suzuki and Heck reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic pathways.

Its utility is prominent in the following areas:

- Pharmaceuticals: It serves as a foundational building block in the synthesis of various active pharmaceutical ingredients.^[5] The bromo and cyano functionalities are often key to the biological activity of the target drug molecules.
- Agrochemicals: This compound is used in the development of modern crop protection agents, including herbicides and insecticides.^[5]

The following diagram illustrates the role of **3-Bromo-4-methylbenzonitrile** as a versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

Safety Information

3-Bromo-4-methylbenzonitrile is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-methylbenzonitrile | C8H6BrN | CID 14004840 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-ブロモ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Bromo-4-methylbenzonitrile | CAS#:42872-74-2 | Chemsoc [chemsrc.com]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282943#3-bromo-4-methylbenzonitrile-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com